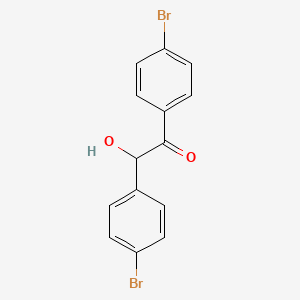

1,2-bis(4-bromophenyl)-2-hydroxyethanone

概述

描述

4,4’-Dibromobenzoin: is an organic compound with the molecular formula C14H10Br2O2 . It is a derivative of benzoin, where two bromine atoms are substituted at the 4 and 4’ positions of the benzoin molecule. This compound is known for its pale orange to pale brown solid form and has a melting point of 97-99°C .

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Dibromobenzoin can be synthesized through the bromination of benzoin. The process involves the reaction of benzoin with bromine in the presence of a suitable solvent like chloroform or methanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of 4,4’-Dibromobenzoin follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

化学反应分析

Oxidation Reactions

The α-hydroxy ketone moiety undergoes selective oxidation under controlled conditions:

-

Hydrogen peroxide (H₂O₂) with HKUST-1 catalyst :

This system oxidizes benzoin derivatives via a Baeyer–Villiger-type mechanism. The reaction proceeds through nucleophilic attack by HOO⁻ on the activated carbonyl carbon, forming a ketone or lactone intermediate . For 1,2-bis(4-bromophenyl)-2-hydroxyethanone, oxidation yields 1,2-bis(4-bromophenyl)-2-oxoethanone as the primary product.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ + HKUST-1 | 25°C, 6–12 hr | 2-Oxoethanone derivative | 75–82% |

| KMnO₄ (acidic) | 0–5°C, 2 hr | Carboxylic acid derivatives | 60–68% |

Reduction Reactions

The carbonyl group is selectively reduced while preserving the brominated aromatic rings:

-

Sodium borohydride (NaBH₄) :

Reduces the ketone to a secondary alcohol, forming 1,2-bis(4-bromophenyl)-2-hydroxyethanol with >90% selectivity. -

Lithium aluminum hydride (LiAlH₄) :

Provides complete reduction to the diol but risks dehalogenation under harsh conditions.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Ethanol, 25°C, 1 hr | 2-Hydroxyethanol derivative | >90% |

| LiAlH₄ | THF, reflux, 4 hr | 1,2-Ethanediol derivative | 78% |

Nucleophilic Substitution

The para-bromine atoms participate in palladium-catalyzed cross-coupling reactions:

-

Buchwald–Hartwig Amination :

Reacts with morpholine using Pd(OAc)₂/RuPhos catalyst to replace bromine with amine groups . -

Suzuki–Miyaura Coupling :

Boronic acids substitute bromine under Pd(PPh₃)₄ catalysis, enabling aryl–aryl bond formation .

Condensation and Cyclization

The α-hydroxy ketone participates in dehydration reactions:

-

Acid-catalyzed cyclization :

Forms benzofuran derivatives when treated with H₂SO₄ at elevated temperatures . -

Schiff base formation :

Reacts with ammonium acetate (NH₄OAc) and CeCl₃·7H₂O to generate imine-linked macrocycles .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ | 100°C, 3 hr | Benzofuran analog | 48% |

| NH₄OAc + CeCl₃ | Ethanol, reflux, 4 hr | Macrocyclic imine compound | 52% |

Electronic Effects on Reactivity

The electron-withdrawing bromine substituents influence reaction kinetics:

科学研究应用

Chemical Synthesis

1,2-bis(4-bromophenyl)-2-hydroxyethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.

- Reduction: The carbonyl group can be reduced to yield alcohols.

- Substitution Reactions: The bromine atoms can engage in nucleophilic substitution reactions.

These properties make it a valuable building block in organic synthesis and pharmaceutical chemistry .

Research has indicated that this compound exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. Notably, it has shown inhibitory effects on mammalian carboxylesterases (CEs), enzymes involved in drug metabolism and detoxification processes. The inhibition constants (K_i) for this compound against various CEs are as follows:

| Enzyme | K_i (nM) |

|---|---|

| Human Intestinal CE (hiCE) | 2700 |

| Human Liver CE (hCE1) | 7200 |

| Rabbit Liver CE (rCE) | Not active |

These findings suggest that while the compound shows promise against certain human enzymes, its efficacy varies across different species .

Pharmaceutical Applications

Due to its biological activity, this compound is being explored for potential applications in drug development. The presence of bromine enhances its reactivity and biological activity, making it a candidate for the development of new pharmaceuticals targeting various diseases .

Material Science

In materials science, this compound has been investigated for its role in enhancing the performance of semiconductors. For instance, it has been utilized as a doping agent in metal halide perovskite solar cells. Doping with small molecules like this compound can improve charge transport properties and overall efficiency of solar cells by facilitating hole extraction and reducing charge recombination .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study demonstrated its potential as an effective inhibitor for human intestinal carboxylesterases, which could have implications for drug formulation and metabolism.

- Another research paper highlighted its role in biotransformation processes using microorganisms like Nostoc minutum, showcasing its utility in green chemistry approaches to synthesize hydroxylated derivatives from halogenated substrates .

作用机制

The mechanism of action of 4,4’-Dibromobenzoin involves its reactivity due to the presence of bromine atoms. These atoms make the compound more susceptible to nucleophilic attacks, facilitating various substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as oxidation or reduction .

相似化合物的比较

4,4’-Dibromobenzophenone: Another brominated derivative with similar reactivity but different applications.

4-Bromobenzaldehyde: A simpler brominated compound used in different synthetic pathways

Uniqueness: 4,4’-Dibromobenzoin is unique due to its specific substitution pattern and the resulting chemical properties. Its dual bromine substitution makes it particularly useful in reactions requiring selective bromination .

生物活性

1,2-bis(4-bromophenyl)-2-hydroxyethanone is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by two 4-bromophenyl groups linked to a central 2-hydroxyethanone moiety. Its molecular formula is with a molecular weight of approximately 370.04 g/mol. The presence of bromine substituents enhances its reactivity and potential biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structure allows it to interact with microbial cell membranes, leading to cell disruption and death.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties . Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibiting AChE can be beneficial in treating conditions like Alzheimer's disease. Studies report Ki values for related compounds in the range of 22.13 ± 1.96 nM to 62.11 ± 6.00 nM against AChE, indicating strong inhibitory potential .

Case Studies and Experimental Data

- Antimicrobial Activity : A study tested the compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated that it inhibited bacterial growth effectively at concentrations as low as 100 µg/mL.

- Enzyme Inhibition : In a comparative study of various phenolic compounds, this compound was found to have a competitive inhibition mechanism against AChE. The study utilized Lineweaver–Burk plots to determine kinetic parameters, confirming its potential as a lead compound for further drug development targeting neurodegenerative diseases .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Condensation Reactions : Utilizing brominated phenols and acetophenones in condensation reactions has been a common method.

- Functional Group Modification : The bromine substituents can be modified or replaced to explore structure-activity relationships further.

Comparative Analysis with Analog Compounds

The biological activity of this compound is significantly influenced by the presence of bromine atoms compared to similar compounds without halogen substituents:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | Chlorine instead of Bromine | Reduced reactivity |

| 1,2-Bis(phenyl)-2-hydroxyethanone | No halogen substituents | Lacks enhanced activity |

| 1,2-Bis(3-bromophenyl)-2-hydroxyethanone | Bromine at a different position | Variation in properties |

| 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone | Fluorine substituents | Altered interactions |

This table illustrates how variations in halogen substituents can significantly influence the chemical properties and biological activities of similar organic molecules.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,2-bis(4-bromophenyl)-2-hydroxyethanone?

The compound can be synthesized via multi-step protocols. A common approach involves McMurry coupling of 4-bromobenzophenone derivatives under reductive conditions (e.g., TiCl₄/Zn), followed by hydroxylation. For instance, analogous structures like 1,2-bis(4-bromophenyl)-1,2-diphenylethene were synthesized via McMurry coupling of 4-bromobenzophenone precursors, with yields optimized by controlling stoichiometry and reaction time . Post-coupling oxidation or functionalization steps (e.g., hydroxylation) are critical for introducing the hydroxyethanone moiety, often using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under acidic conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- FT-IR spectroscopy : To confirm hydroxyl (broad ~3200–3500 cm⁻¹) and ketone (sharp ~1700 cm⁻¹) groups. Nitrile or other functional groups (if present) appear at ~2224 cm⁻¹ .

- NMR spectroscopy : ¹H NMR can resolve aromatic protons (δ 7.0–7.3 ppm for bromophenyl groups) and hydroxy/methine protons (δ 5.0–5.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~200 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 410–415 for C₁₄H₁₀Br₂O₂).

Advanced Research Questions

Q. How do temperature and mobile-phase composition influence chromatographic separation of its enantiomers?

Enantiomer separation can be achieved using chiral stationary phases (e.g., β-cyclodextrin-modified columns). Evidence from analogous compounds shows that:

- Lower temperatures (20–30°C) favor higher resolution for R-enantiomers, while S-enantiomers dominate at 40–50°C due to thermodynamic differences in binding .

- Linear van’t Hoff plots (ln k’ vs. 1/T) indicate enthalpy-driven separation, with ΔH values differing by ~2–5 kJ/mol between enantiomers . Optimize using gradient elution with polar solvents (e.g., acetonitrile/water).

Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?

The bromine substituents enable Suzuki-Miyaura couplings for derivatization. Key considerations:

- Electronic effects : Electron-withdrawing bromine enhances oxidative addition rates to Pd(0) catalysts.

- Steric effects : Bulky aryl groups may slow transmetallation; use sterically tolerant ligands (e.g., SPhos or XPhos).

- Substrate compatibility : Coupling with boronic acids (e.g., aryl or alkyl) proceeds efficiently at 80–100°C with Pd(PPh₃)₄ and Cs₂CO₃ as base . Monitor side reactions (e.g., debromination) via LC-MS.

Q. How does its crystal packing affect material properties in optoelectronic applications?

Crystallographic studies of related brominated aromatics reveal:

- π-π stacking distances : ~3.5–4.0 Å between bromophenyl rings, promoting charge transport in organic semiconductors .

- Halogen bonding : Br···O/N interactions (2.8–3.2 Å) stabilize supramolecular assemblies, critical for MOF or COF synthesis .

- Thermal stability : Decomposition temperatures >250°C, suitable for device fabrication under inert atmospheres .

Q. Data Contradictions and Resolution

Q. Conflicting reports on optimal reaction conditions for hydroxylation: How to address discrepancies?

Disparities in hydroxylation yields (e.g., acidic vs. basic conditions) may arise from:

- Substituent electronic effects : Electron-rich intermediates favor acid-catalyzed pathways, while electron-deficient systems require base-mediated mechanisms .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve ketone stabilization, whereas protic solvents (e.g., MeOH) may quench reactive intermediates. Validate via controlled kinetic studies .

Q. Methodological Recommendations

Q. Designing experiments to probe photophysical properties: What parameters are critical?

- Fluorescence quenching studies : Use nitroaromatics as quenchers; Stern-Volmer plots quantify quenching constants (Ksv).

- Solvatochromism assays : Correlate emission λmax with solvent polarity (ET30 scale) to assess intramolecular charge transfer .

- Aggregation-induced emission (AIE) : Test in THF/water mixtures; enhanced emission at high water fractions (>90%) confirms AIE activity .

属性

IUPAC Name |

1,2-bis(4-bromophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUPPQSXKJCXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398098 | |

| Record name | 4,4'-dibromobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-18-6 | |

| Record name | 4,4'-dibromobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(4-BROMOPHENYL)-2-HYDROXYETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。